Product packaging for 3''-Hydroxycannabidiol(Cat. No.:)

3''-Hydroxycannabidiol

Cat. No.: B1158982
M. Wt: 330.46
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3''-Hydroxycannabidiol is a hydroxy-metabolite of Cannabidiol (CBD), a prominent non-psychoactive phytocannabinoid derived from Cannabis sativa. As a metabolite, this compound is of significant value in pre-clinical and clinical research for investigating the pharmacokinetic profile, metabolic pathways, and bioavailability of Cannabidiol and related cannabinoids . Research into CBD metabolites is crucial for a comprehensive understanding of the compound's effects and mechanisms in the body. Cannabidiol is known to interact with a wide range of molecular targets, including cannabinoid receptors (CB1 and CB2), serotonin receptors (5-HT1A), and transient receptor potential vanilloid (TRPV) channels, which contributes to its diverse physiological effects . As a metabolite, this compound may itself possess biological activity or modulate these pathways, making it a critical compound for elucidating the complete pharmacological picture of CBD. The primary application of this compound is as a high-purity reference standard in analytical chemistry. It is essential for developing and validating bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of cannabinoids and their metabolites in biological matrices like serum, plasma, and urine . This enables researchers to conduct detailed metabolic studies and monitor drug levels in experimental models. This product is intended for research purposes only by trained professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₁H₃₀O₃ B1158982 3''-Hydroxycannabidiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C₂₁H₃₀O₃

Molecular Weight

330.46

IUPAC Name

5-(3-hydroxypentyl)-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol

InChI

InChI=1S/C21H30O3/c1-5-16(22)8-7-15-11-19(23)21(20(24)12-15)18-10-14(4)6-9-17(18)13(2)3/h10-12,16-18,22-24H,2,5-9H2,1,3-4H3/t16?,17-,18+/m0/s1

SMILES

CCC(CCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O)O

Origin of Product

United States

Biochemical Pathways of 3 Hydroxycannabidiol Biogenesis and Biotransformation

Endogenous Formation Pathways

The formation of 3''-Hydroxycannabidiol is not an endogenous process within the Cannabis sativa plant itself. Rather, it is a metabolic byproduct created in the human body following the consumption of Cannabidiol (B1668261) (CBD). The pathway begins with the biosynthesis of CBD's precursors in the cannabis plant.

Biosynthesis of Cannabidiol Precursors in Cannabis sativa

Cannabinoids are prenylated polyketides synthesized within the glandular trichomes of the Cannabis sativa plant. nih.govfrontiersin.org The biosynthesis of Cannabidiol (CBD) involves a common pathway that produces its direct acidic precursor, cannabidiolic acid (CBDA).

The process begins with the formation of olivetolic acid (OLA), the polyketide core of most cannabinoids. nih.gov This involves two key enzymes:

Tetraketide synthase (TKS): This enzyme catalyzes the condensation of hexanoyl-CoA with three molecules of malonyl-CoA. nih.gov

Olivetolic acid cyclase (OAC): This enzyme facilitates the cyclization and aromatization of the polyketide chain produced by TKS to form olivetolic acid. nih.gov

In a parallel pathway within the plastids of the gland cells, geranyl diphosphate (B83284) (GPP) is generated. frontiersin.org The crucial step in cannabinoid synthesis is the combination of olivetolic acid and geranyl diphosphate. This reaction is catalyzed by an aromatic prenyltransferase, specifically olivetolate geranyltransferase (GOT) , also known as CsPT1, which prenylates OLA to form cannabigerolic acid (CBGA). frontiersin.orgresearchgate.netacs.org

CBGA is the central precursor to the major cannabinoid acids. frontiersin.orgacs.org From CBGA, the pathway to CBD proceeds via the action of CBDA synthase , an oxidocyclase that specifically converts CBGA into cannabidiolic acid (CBDA). frontiersin.org The final step to obtaining the neutral CBD molecule occurs through non-enzymatic decarboxylation, a process where CBDA loses its carboxylic acid group when exposed to heat, light, or during prolonged storage. nih.govfrontiersin.org

EnzymeRole in CBD Precursor Biosynthesis
Tetraketide synthase (TKS) Catalyzes the initial condensation of hexanoyl-CoA and malonyl-CoA. nih.gov
Olivetolic acid cyclase (OAC) Cyclizes the product of the TKS reaction to form olivetolic acid (OLA). nih.gov
Olivetolate geranyltransferase (GOT) Catalyzes the prenylation of OLA with GPP to form cannabigerolic acid (CBGA). frontiersin.orgacs.org
CBDA synthase Converts the central precursor, CBGA, into cannabidiolic acid (CBDA). frontiersin.org

Enzymatic Hydroxylation of Cannabidiol: Identification of Responsible Enzymes

Once CBD enters the human body, it undergoes extensive metabolism, primarily in the liver. pharmgkb.orgymaws.com This biotransformation is largely carried out by the cytochrome P450 (CYP) superfamily of enzymes, which introduce a hydroxyl (-OH) group onto the CBD molecule in a process called hydroxylation. frontiersin.org This process yields numerous hydroxylated metabolites, including this compound (3''-OH-CBD), which is considered a minor metabolite. unique-therapeutics.comnih.govnih.gov

Cytochrome P450 Enzyme Isoforms in 3''-Hydroxylation (e.g., CYP3A4, CYP2C19, CYP2C9, CYP2C8, CYP2D6, CYP1A2, CYP2B6)

Research utilizing recombinant human CYP enzymes has demonstrated that multiple isoforms are capable of metabolizing CBD. unique-therapeutics.comnih.gov Specifically, CYP1A1, CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5 have all been shown to metabolize CBD to some extent. unique-therapeutics.comnih.govebi.ac.uk

The formation of this compound, specifically, has been linked to certain of these isoforms. One study suggests that the transformation of cannabidiol to this compound can be catalyzed by CYP1A2 and CYP3A5. pharmgkb.org However, a comprehensive study on CBD metabolism in human liver microsomes concluded that while 3''-OH-CBD was formed, the predominant CYP isoforms responsible for its specific formation could not be definitively identified, indicating a need for further research in this specific minor pathway. unique-therapeutics.comrealmofcaring.org

CYP450 IsoformRole in Cannabidiol (CBD) MetabolismKnown Metabolites Formed
CYP1A1 Capable of metabolizing CBD. unique-therapeutics.comnih.gov1″-OH-CBD, 6α-OH-CBD. unique-therapeutics.compharmgkb.org
CYP1A2 Capable of metabolizing CBD. unique-therapeutics.comnih.gov1″-OH-CBD, 2″-OH-CBD, 3''-OH-CBD, 4″-OH-CBD, 6α-OH-CBD, 6β-OH-CBD. pharmgkb.org
CYP2C9 Implicated in CBD metabolism. frontiersin.orgnih.gov6α-OH-CBD, 6β-OH-CBD, 7-OH-CBD, 4″-OH-CBD, 5″-OH-CBD. pharmgkb.orgnih.govnih.gov
CYP2C19 Major enzyme in CBD metabolism. ymaws.comunique-therapeutics.comnih.gov6α-OH-CBD, 6β-OH-CBD, 7-OH-CBD, 4″-OH-CBD. pharmgkb.orgunique-therapeutics.comnih.govpharmgkb.org
CYP2D6 Capable of metabolizing CBD. unique-therapeutics.comnih.gov2″-OH-CBD, 4″-OH-CBD, 5″-OH-CBD, 6α-OH-CBD, 6β-OH-CBD. pharmgkb.org
CYP3A4 Major enzyme in CBD metabolism. ymaws.comunique-therapeutics.comnih.gov2″-OH-CBD, 4″-OH-CBD, 5″-OH-CBD, 6α-OH-CBD, 6β-OH-CBD. pharmgkb.orgunique-therapeutics.comnih.govpharmgkb.org
CYP3A5 Capable of metabolizing CBD. nih.gov2″-OH-CBD, 3''-OH-CBD, 4″-OH-CBD, 6α-OH-CBD, 6β-OH-CBD. pharmgkb.org
CYP2B6 Potentially implicated in CBD metabolism. frontiersin.orgData not specified in provided sources.
CYP2C8 Potentially implicated in CBD metabolism. frontiersin.orgData not specified in provided sources.
Substrate Specificity and Regioselectivity in CBD Hydroxylation

Cytochrome P450 enzymes exhibit substrate specificity and regioselectivity, which dictates where on the substrate molecule a chemical reaction will occur. ubc.ca The specific three-dimensional structure of an enzyme's active site and its interaction with the CBD molecule determines which carbon atom is positioned correctly for oxidation by the heme center of the enzyme. nih.gov

In the case of CBD, hydroxylation shows distinct regioselectivity. The most prominent sites of hydroxylation are the 7-position and the C6 position on the cyclohexene (B86901) ring, as well as the 4''-position on the pentyl side chain. pharmgkb.orgunique-therapeutics.com CYP2C19 is the predominant enzyme responsible for forming 7-OH-CBD, which is a major active metabolite. unique-therapeutics.comnih.govnih.govacs.org CYP3A4 is primarily responsible for the formation of 6β-OH-CBD and 4″-OH-CBD. unique-therapeutics.comnih.gov Both CYP3A4 and CYP2C19 contribute to the formation of 6α-OH-CBD. unique-therapeutics.comnih.gov The formation of 3''-OH-CBD represents a minor metabolic route, suggesting that the orientation of CBD within the active sites of the responsible CYP enzymes less frequently favors the hydroxylation of the 3''-carbon on the pentyl chain compared to other positions. unique-therapeutics.comrealmofcaring.org

Role of Human Liver Microsomes in this compound Formation

Human liver microsomes (HLMs) are vesicles derived from the endoplasmic reticulum of liver cells and are a standard in vitro tool for studying drug metabolism because they contain a high concentration of drug-metabolizing enzymes, particularly CYPs. nih.gov

Experiments using pooled HLMs have been crucial in identifying the metabolic profile of CBD. These studies have conclusively shown that CBD is extensively metabolized by HLMs, resulting in the formation of at least eight different monohydroxylated metabolites. unique-therapeutics.comnih.gov Among these, this compound is consistently identified as a minor product. unique-therapeutics.comebi.ac.ukrealmofcaring.org While HLMs provide a comprehensive view of hepatic metabolism, and their use confirms the generation of 3''-OH-CBD in a human liver environment, the specific contribution of individual CYP enzymes to this minor pathway within the complex microsomal system remains to be precisely quantified. unique-therapeutics.comrealmofcaring.org

Further Metabolic Transformations of this compound

The metabolic fate of this compound is not well-documented in the current scientific literature. Typically, hydroxylated drug metabolites (Phase I metabolites) undergo further biotransformation in Phase II metabolism. This often involves conjugation reactions, such as glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the hydroxyl group, increasing the molecule's water solubility and facilitating its excretion from the body. tandfonline.com

For example, the major CBD metabolite, 7-OH-CBD, is known to be further oxidized to the inactive 7-carboxy-CBD (7-COOH-CBD). tandfonline.comacs.org It is plausible that 3''-OH-CBD would undergo similar subsequent metabolic processes, such as further oxidation of the alcohol group or direct glucuronidation. However, specific studies identifying the enzymes and resulting metabolites from the further transformation of 3''-OH-CBD are not available in the reviewed literature.

Phase II Conjugation Pathways (e.g., Glucuronidation by UGT enzymes)

Following Phase I oxidation, metabolites like 3''-OH-CBD typically enter Phase II metabolism, which involves conjugation reactions. nih.govreactome.orgnih.gov In these pathways, an endogenous, polar molecule is attached to the xenobiotic, greatly increasing its water solubility and preparing it for elimination via urine or bile. uomus.edu.iq Common conjugation reactions include glucuronidation, sulfation, acetylation, and glutathione (B108866) conjugation. nih.govdrughunter.com

Glucuronidation is the most prevalent Phase II pathway for the metabolism of drugs and other foreign compounds. uomus.edu.iq This reaction is catalyzed by the superfamily of Uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes. nih.govdrughunter.comeur.nl UGTs transfer glucuronic acid from the activated coenzyme, uridine 5'-diphospho-glucuronic acid (UDPGA), to a substrate containing a suitable functional group, such as a hydroxyl, carboxyl, or amino group. uomus.edu.iq

The hydroxyl group on this compound makes it a suitable substrate for glucuronidation. While direct studies identifying the specific UGT isoforms responsible for conjugating 3''-OH-CBD are not detailed in the available research, the metabolism of its parent compound, CBD, provides significant insight. CBD itself undergoes glucuronidation, and several UGT enzymes have been identified as being involved in this process. pharmgkb.org

Table 1: UGT Enzymes Involved in the Glucuronidation of Cannabidiol (CBD)

Enzyme Substrate Product Notes
UGT1A7 Cannabidiol Cannabidiol-O-glucuronide Catalyzes the direct conjugation of CBD. pharmgkb.org
UGT1A9 Cannabidiol Cannabidiol-O-glucuronide A major enzyme in cannabinoid metabolism, also inhibited by CBD. pharmgkb.orgacs.orgnih.gov

Given that UGT enzymes often have overlapping substrate specificities, it is plausible that the same enzymes responsible for CBD glucuronidation (UGT1A7, UGT1A9, and UGT2B7) could also metabolize its hydroxylated metabolites like 3''-OH-CBD. nih.govnih.gov For instance, research on other CBD metabolites, such as 7-OH-CBD, and even unrelated compounds like trans-3'-hydroxycotinine, highlights the central role of UGT1A9 in the glucuronidation of hydroxylated molecules. acs.orgnih.gov However, without direct experimental evidence, the specific enzymes catalyzing 3''-OH-CBD glucuronidation remain to be formally identified.

Exploration of Subsequent Oxidative or Reductive Metabolites

Once formed, Phase I metabolites can be further metabolized through additional oxidative or reductive reactions before or after conjugation. The scientific literature sourced does not currently provide evidence for the existence or identity of subsequent oxidative or reductive metabolites derived specifically from this compound.

Research into cannabinoid biotransformation has largely focused on the primary hydroxylation and carboxylation pathways of the most abundant cannabinoids. For example, the major metabolic pathway for CBD involves initial hydroxylation at the 7-position to form 7-hydroxy-CBD (7-OH-CBD), which is pharmacologically active. researchgate.net This metabolite is then further oxidized by cytosolic enzymes, such as alcohol and aldehyde dehydrogenases, to form 7-carboxy-CBD (7-COOH-CBD), a major, inactive circulating metabolite. acs.org

This established pathway for 7-OH-CBD suggests a potential, though unconfirmed, metabolic fate for other hydroxylated metabolites. It is conceivable that 3''-OH-CBD could undergo a similar two-step oxidation on its pentyl side chain, first being oxidized to an aldehyde and subsequently to a carboxylic acid. However, no studies have yet reported the isolation or identification of such a "3''-carboxy-CBD" metabolite in human samples.

Microbial biotransformation studies, which use microorganisms to metabolize compounds, have identified novel, further hydroxylated metabolites of CBD, such as dihydroxy and trihydroxy cannabinoids. thieme-connect.comnih.gov These studies demonstrate that multiple hydroxylations on the CBD structure are possible. While these specific studies did not use 3''-OH-CBD as a starting substrate, they open the possibility that it could be a substrate for further enzymatic hydroxylation in certain biological systems.

Synthetic Methodologies for 3 Hydroxycannabidiol and Analogues

Strategies for Regioselective Hydroxylation of Cannabidiol (B1668261) or Precursors

Achieving regioselective hydroxylation—the controlled introduction of a hydroxyl (-OH) group at a specific position—on the alkyl side chain of cannabidiol is a complex task. Direct oxidation of the CBD molecule often results in a mixture of regioisomeric products, making isolation of a single, desired isomer like 3''-Hydroxycannabidiol difficult and inefficient. nih.gov

To overcome this, synthetic strategies often rely on indirect methods where a precursor molecule is first synthesized with a different functional group at the target position. This functional group then serves as a "handle" that can be predictably converted into a hydroxyl group in a later step. A common approach involves the introduction of a ketone at the desired carbon atom on the side chain. This ketone can then be selectively reduced to the corresponding secondary alcohol.

While a specific protocol for this compound is not extensively detailed in the literature, the synthesis of the analogous 1''- and 2''-hydroxy metabolites provides a clear blueprint for such a strategy. researchgate.net This approach involves a multi-step sequence that begins with a protected olivetol (B132274) derivative, introduces a carbonyl group at the desired position on the pentyl chain, and carries this functionality through the coupling with the terpene moiety before a final reduction step. researchgate.net This method ensures that the hydroxylation occurs only at the intended 3''-position.

The table below outlines a representative sequence for preparing a key precursor for this type of regioselective synthesis.

StepDescriptionStarting MaterialKey ReagentsProduct
1Protection of Phenolic HydroxylsOlivetolMethyl tosylate, K₂CO₃1,3-Dimethoxy-5-pentylbenzene
2Side-Chain Functionalization1,3-Dimethoxy-5-pentylbenzeneN-Bromosuccinimide (NBS), Light1-(3-Bromo-1,5-dimethoxyphenyl)pentane
3Grignard Formation & Oxidation1-(3-Bromo-1,5-dimethoxyphenyl)pentaneMg, then O₂3-(3,5-Dimethoxyphenyl)pentan-3-ol
4Oxidation to Ketone3-(3,5-Dimethoxyphenyl)pentan-3-olPCC or Dess-Martin periodinane3-(3,5-Dimethoxyphenyl)pentan-3-one

This table illustrates a generalized pathway to a ketone precursor, which would then be used in subsequent steps to construct the full cannabinoid skeleton.

Total Synthesis Approaches Targeting this compound Structure

Total synthesis involves constructing the entire this compound molecule from simple, non-cannabinoid starting materials. This approach offers the highest degree of control over the final structure. The most common strategy for synthesizing the CBD scaffold is the Lewis acid-catalyzed condensation of an appropriate olivetol-type resorcinol (B1680541) with a menthadienol-type terpene derivative. google.comgoogle.com

To achieve the 3''-hydroxy functionality, the total synthesis must begin with a modified olivetol precursor that already contains the desired hydroxyl group (in a protected form) at the 3''-position of the pentyl side chain.

A plausible total synthesis route would proceed as follows:

Synthesis of the Key Precursor : A multi-step synthesis, similar to that described in the previous section, would be employed to create 3-(3,5-dihydroxyphenyl)pentan-3-ol. This involves synthesizing the ketone at the 3-position of the pentyl chain attached to a protected resorcinol ring, followed by reduction to the alcohol.

Protection of the 3''-Hydroxyl Group : The newly formed aliphatic hydroxyl group would be protected with a suitable protecting group (e.g., tert-butyldimethylsilyl, TBDMS) to prevent it from interfering in the subsequent coupling reaction.

Condensation Reaction : The protected 3''-hydroxy-olivetol derivative would then be reacted with a terpene partner, such as (+)-p-mentha-2,8-dien-1-ol, in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂ or p-toluenesulfonic acid). google.com This reaction forms the complete carbon skeleton of the target molecule.

Deprotection : The final step involves the removal of the protecting group from the 3''-hydroxyl position to yield the final product, this compound.

Chemoenzymatic Synthesis Using Biocatalytic Systems

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry. nih.govrsc.org This approach is particularly promising for regioselective hydroxylations, as enzymes can often introduce functional groups at positions that are difficult to access through conventional chemical means. nih.gov

In the context of this compound, the key would be to identify a suitable hydroxylase enzyme capable of selectively oxidizing the C-3'' position of the pentyl side chain of CBD. Cytochrome P450 enzymes are known to be responsible for the metabolism of CBD in vivo, generating various hydroxylated derivatives. wikipedia.org Harnessing these or similar enzymes in a controlled biocatalytic process could provide a direct route to this compound from CBD.

A typical chemoenzymatic process might involve:

Whole-Cell Biotransformation : Using a microorganism (like a bacterium or yeast) that has been genetically engineered to express a specific hydroxylase enzyme. CBD would be supplied to the culture, and the microorganism would convert it into this compound.

Isolated Enzyme Reaction : Using the purified hydroxylase enzyme in a reaction vessel with CBD and necessary cofactors. This provides a cleaner reaction but can be more expensive due to the need for enzyme purification.

Furthermore, enzyme engineering can be used to alter and improve the natural regioselectivity of an enzyme, potentially creating a biocatalyst tailored for the specific production of this compound. researchgate.net While specific, high-yield chemoenzymatic routes to this compound are still in development, the principles have been successfully applied to the synthesis of other complex chiral molecules. nih.govresearchgate.net

Derivatization Strategies for Structural Modification and Functional Exploration

Once this compound has been synthesized, its structure can be further modified to create a library of related analogues. This process, known as derivatization, is crucial for exploring structure-activity relationships (SAR). The hydroxyl group at the 3''-position serves as a convenient chemical handle for introducing a wide variety of other functional groups.

The resorcinol hydroxyls and the aliphatic 3''-hydroxyl can be targeted for modification. The resorcinol structure allows for regioselective introduction of substituents onto the aromatic ring, for instance, through Mannich-type reactions. nih.gov The hydroxyl groups themselves are amenable to reactions such as alkylation or the formation of esters and carbamates. nih.gov

The table below summarizes potential derivatization reactions starting from this compound.

Reaction TypeReagent ExampleFunctional Group IntroducedPotential Outcome
EsterificationAcetic anhydride, PyridineAcetate Ester (-OAc)Modified lipophilicity and metabolic stability
EtherificationMethyl iodide, NaHMethyl Ether (-OMe)Blocks hydrogen bonding potential
Carbamate FormationIsocyanate (R-NCO)Carbamate (-OC(O)NHR)Altered solubility and binding interactions
OxidationMild oxidizing agent (e.g., PCC)Ketone (=O)Conversion to 3''-Oxocannabidiol

These modifications allow researchers to systematically probe how changes at the 3''-position affect the molecule's biological properties, providing valuable insights for the development of new compounds.

Molecular and Cellular Pharmacology of 3 Hydroxycannabidiol

Investigation of Receptor Interactions and Binding Affinities

Cannabinoid Receptor (CB1 and CB2) Modulation by 3''-Hydroxycannabidiol

There is currently no specific data available in published scientific literature detailing the binding affinities or modulatory effects of this compound at cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).

For context, the parent compound, CBD, exhibits low affinity for both CB1 and CB2 receptors. nih.govnih.gov It is considered a negative allosteric modulator of the CB1 receptor. karger.com The major metabolite, 7-OH-CBD, is reported to have pharmacological activity similar to its parent compound. karger.com However, the specific receptor binding profile for this compound has not been characterized.

Non-Cannabinoid Receptor Targets and Their Interactions (e.g., GPR55, TRPV1, PPARγ, 5-HT1A, Adenosine (B11128) Receptors, GABA A Receptors)

Specific research detailing the interactions of this compound with non-cannabinoid receptors such as GPR55, TRPV1, PPARγ, 5-HT1A, adenosine receptors, or GABA-A receptors is not available in the current body of scientific literature.

CBD, the precursor molecule, is known to interact with a wide array of these non-cannabinoid targets. It acts as an antagonist at the GPR55 receptor ingentaconnect.com, an agonist at the 5-HT1A serotonin (B10506) receptor frontiersin.orgnih.gov, and an agonist at TRPV1 channels. ingentaconnect.com The activity of this compound at these sites has not been determined.

Enzyme Modulation and Functional Activity

Impact on Endocannabinoid System Enzymes (e.g., FAAH, MAGL)

There is no available data on the impact of this compound on the primary enzymes of the endocannabinoid system, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). Studies have focused on CBD, but not its specific metabolites in this context.

Influence on Other Metabolic Enzymes (e.g., CYP450s, UGTs)

The formation of hydroxylated CBD metabolites occurs via cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2C19 being the most prominent. nih.govpharmgkb.org Specifically, CYP3A4 is known to hydroxylate CBD to 4''-hydroxycannabidiol, a positional isomer of this compound. pharmgkb.org While this indicates that CYP enzymes are responsible for its formation, there is no information on how this compound itself might inhibit or induce CYP or UDP-glucuronosyltransferase (UGT) enzymes.

Studies have shown that CBD and its major metabolites can inhibit various CYP and UGT enzymes, leading to potential drug-drug interactions. frontiersin.orgacs.orgnih.govnih.gov For instance, CBD is a potent inhibitor of several UGTs and CYPs. nih.govnih.gov However, these studies have not been extended to this compound.

Effects on Ion Channels and Transporters

There is a lack of specific research on the effects of this compound on ion channels (such as sodium, potassium, or calcium channels) and drug transporters (like ATP-binding cassette (ABC) or solute carrier (SLC) transporters).

Structure-Activity Relationship (SAR) Studies Centered on the 3''-Hydroxyl Group

The introduction of a hydroxyl group into the cannabidiol (B1668261) (CBD) structure significantly alters its physicochemical properties and, consequently, its pharmacological profile. This compound (3''-OH-CBD) is a human metabolite of CBD, distinguished by the presence of a hydroxyl group on the third carbon of its pentyl side chain. nih.govebi.ac.uk This modification is a focal point for understanding how even minor structural changes can influence the interaction of cannabinoids with biological systems.

Elucidation of the Hydroxyl Group's Role in Molecular Recognition and Biological Activity

The structure-activity relationship (SAR) of cannabinoids is a complex field where small molecular modifications can lead to substantial changes in biological activity. nih.gov The addition of a hydroxyl (-OH) group, as seen in 3''-OH-CBD, introduces a polar, hydrophilic moiety to the otherwise lipophilic pentyl side chain. nih.govebi.ac.uk This has several implications for its molecular interactions:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This capability allows for the formation of specific, directional interactions with amino acid residues in the binding pockets of proteins, such as enzymes and receptors. nih.gov These bonds can increase binding affinity and specificity, potentially altering the compound's effect compared to the parent CBD molecule.

Metabolic Implications: While 3''-OH-CBD is itself a product of metabolism, the new hydroxyl group provides a potential site for further phase II metabolism, such as glucuronidation. nih.gov This can facilitate the excretion of the compound from the body.

Stereochemical Considerations and Enantiomeric Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in pharmacology because biological targets like receptors and enzymes are chiral environments. mdpi.com The introduction of a hydroxyl group at the 3''-position of the pentyl chain in CBD creates a new stereogenic (chiral) center. nih.gov This means that 3''-OH-CBD can exist as two distinct, non-superimposable mirror-image forms known as enantiomers: (3''R)-OH-CBD and (3''S)-OH-CBD.

These two enantiomers will have identical physical properties in an achiral environment but can exhibit significantly different pharmacological activities. mdpi.com This is because they will interact differently with the chiral binding sites of their biological targets. One enantiomer may fit perfectly into a receptor's binding pocket and elicit a strong response, while the other may fit poorly or not at all, resulting in weak or no activity.

This principle is well-documented within the cannabinoid family. For example, the naturally occurring (-)-CBD enantiomer and its major metabolite, (-)-7-OH-CBD, show virtually no binding affinity for the CB1 and CB2 receptors. nih.govfrontiersin.org In stark contrast, the synthetic (+)-CBD enantiomer and its corresponding (+)-7-OH-CBD and (+)-7-COOH-CBD metabolites demonstrate significant, high-affinity binding, particularly at the CB1 receptor. nih.gov This highlights that both the core stereochemistry of the cannabinoid and the stereochemistry of its metabolites are crucial for determining biological activity.

Comparison with other Hydroxylated Cannabidiol Metabolites (e.g., 7-OH-CBD, 6α/β-OH-CBD, 4''-OH-CBD)

CBD is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into numerous hydroxylated derivatives. ebi.ac.uknih.gov Among these, 7-OH-CBD, 6α-OH-CBD, 6β-OH-CBD, and 4''-OH-CBD are considered major metabolites, whereas 3''-OH-CBD is a minor product. ebi.ac.ukresearchgate.net Comparing these metabolites reveals how the position of hydroxylation dictates their metabolic fate and biological activity.

7-Hydroxy-CBD (7-OH-CBD) is one of the most well-studied active metabolites. It is formed predominantly by the enzyme CYP2C19. ebi.ac.uk Unlike its parent compound, certain enantiomers of 7-OH-CBD show significant activity and can inhibit various CYP enzymes, suggesting a potential for drug-drug interactions. nih.govacs.org In contrast, 6α-OH-CBD is formed by both CYP3A4 and CYP2C19, while 6β-OH-CBD and 4''-OH-CBD are mainly formed by CYP3A4. ebi.ac.uk

The biological activities of these metabolites differ significantly. 7-OH-CBD is considered an active metabolite, while its further oxidized product, 7-COOH-CBD, is generally inactive. thepermanentejournal.org The activities of the 6-hydroxy and 4''-hydroxy metabolites are less characterized but are generally considered to be less potent than 7-OH-CBD. Information on the specific biological actions of 3''-OH-CBD is currently scarce, making direct activity comparisons challenging. nih.gov

The following table provides a comparative overview of these hydroxylated CBD metabolites.

FeatureThis compound (3''-OH-CBD)7-Hydroxycannabidiol (7-OH-CBD)6α/β-Hydroxycannabidiol (6α/β-OH-CBD)4''-Hydroxycannabidiol (4''-OH-CBD)
Site of Hydroxylation C-3 of the pentyl side chain nih.govC-7 (exocyclic methyl group) frontiersin.orgC-6 of the cyclohexene (B86901) ring (α and β positions) frontiersin.orgC-4 of the pentyl side chain ebi.ac.uk
Metabolic Status Minor metabolite ebi.ac.ukresearchgate.netMajor active metabolite nih.govthepermanentejournal.orgMajor metabolites ebi.ac.ukMajor metabolite ebi.ac.uk
Primary Forming Enzymes Not definitively identifiedCYP2C19 ebi.ac.uk6α: CYP3A4, CYP2C196β: CYP3A4 ebi.ac.ukCYP3A4 ebi.ac.uk
Known Biological Activity Limited data available nih.govActive metabolite; inhibits CYP enzymes; enantiomer-specific activity at CB receptors nih.govacs.orgLess characterized activity compared to 7-OH-CBD nih.govLess characterized activity compared to 7-OH-CBD ebi.ac.uk
Chiral Center at Hydroxylation Site? Yes (at C-3'') nih.govNoYes (at C-6)Yes (at C-4'')

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of cannabinoid analysis, providing the necessary separation of 3''-OH-CBD from its parent compound, CBD, and other isomeric metabolites.

Liquid chromatography coupled with mass spectrometry is the preeminent technique for analyzing CBD and its metabolites in biological fluids due to its high sensitivity, selectivity, and applicability to non-volatile compounds without the need for derivatization. nih.govmdpi.com

LC-MS/MS (Triple Quadrupole): This is the gold standard for quantitative analysis. nih.gov In a typical assay for 3''-OH-CBD, the method involves a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) from a biological matrix like plasma or serum. nih.govresearchgate.net The extract is then injected into an LC system, often a UHPLC (Ultra-High-Performance Liquid Chromatography) for faster and more efficient separation, commonly using a C18 stationary phase. d-nb.info The separated compounds enter the mass spectrometer, where 3''-OH-CBD is identified and quantified using Multiple Reaction Monitoring (MRM). cuny.edu In this mode, a specific precursor ion (the molecular ion of 3''-OH-CBD) is selected and fragmented, and a specific product ion is monitored. This two-stage filtering provides exceptional selectivity and sensitivity, with lower limits of quantification (LLOQ) often reaching sub-nanogram per milliliter levels (e.g., 0.2 to 0.5 ng/mL). nih.govmdpi.com

LC-HRMS (e.g., Orbitrap, QTOF): High-Resolution Mass Spectrometry offers a significant advantage in metabolite profiling and identification. nih.gov Instead of just monitoring a specific mass transition, HRMS instruments measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically within 5 ppm). spectroscopyonline.com This allows for the determination of the elemental composition of 3''-OH-CBD and its fragments, confirming the addition of a single oxygen atom to the CBD structure. researchgate.net LC-QTOF-MS combines a quadrupole for ion selection with a time-of-flight mass analyzer, enabling the acquisition of full-scan, high-resolution mass spectra, which is invaluable for identifying unknown metabolites in non-targeted screening approaches. d-nb.info

Gas chromatography coupled with mass spectrometry is a powerful and widely used technique for cannabinoid analysis. mdpi.com However, for hydroxylated metabolites like 3''-OH-CBD, its application requires a critical pre-analytical step.

Due to the polar hydroxyl group, 3''-OH-CBD is not sufficiently volatile for direct GC analysis. researchgate.net Therefore, a derivatization step, typically silylation, is necessary. ljmu.ac.ukjfda-online.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, rendering the molecule more volatile and thermally stable. ljmu.ac.uk

Once derivatized, the sample is injected into the GC, where the high temperature of the injection port vaporizes the analyte. mdpi.com Separation occurs in a capillary column. researchgate.net Upon entering the mass spectrometer, the derivatized 3''-OH-CBD is ionized, most commonly by electron impact (EI), which generates a predictable and reproducible fragmentation pattern. ljmu.ac.ukjfda-online.com This pattern, or mass spectrum, serves as a chemical fingerprint for identification by comparison to a reference standard. GC-MS is highly effective for targeted analysis, offering excellent chromatographic resolution and sensitivity. cuny.edunih.gov

Spectroscopic and Spectrometric Approaches for Structural Elucidation

While chromatographic methods are excellent for separation and detection, definitive structural confirmation of a metabolite like 3''-OH-CBD requires advanced spectroscopic techniques.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including cannabinoid metabolites. nih.govresearchgate.net It provides detailed information about the chemical environment of each atom in the molecule, which is essential to confirm that the hydroxyl group is located specifically at the 3''-position of the pentyl side chain, as opposed to other possible locations (e.g., 1''-, 2''-, 4''-, or 5''-OH-CBD).

The process involves several types of NMR experiments:

¹H NMR: Provides information on the number and chemical environment of protons. The specific chemical shift and splitting pattern of the proton attached to the carbon bearing the new hydroxyl group (C-3'') would be a key indicator.

¹³C NMR: Determines the chemical environment of the carbon atoms. A significant downfield shift for the C-3'' signal compared to the equivalent carbon in the parent CBD molecule would confirm hydroxylation at that position.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial, as it shows long-range correlations (2-3 bonds) between protons and carbons. core.ac.uk Correlations between protons on adjacent carbons (e.g., C-2'' and C-4'') and the C-3'' carbon would definitively confirm the location of the hydroxyl group. universiteitleiden.nl

The capacity of certain fungal models, such as Cunninghamella elegans, to produce large quantities of drug metabolites can be leveraged to generate sufficient material for NMR analysis. nih.gov

As mentioned previously, High-Resolution Mass Spectrometry (HRMS) is critical for structural elucidation. bioanalysis-zone.com Its primary role is to provide the accurate mass of the molecular ion. nih.gov For 3''-OH-CBD (molecular formula C₂₁H₃₀O₃), the theoretical exact mass can be calculated. An experimental measurement from an HRMS instrument that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the elemental formula. researchgate.net

Furthermore, tandem mass spectrometry (MS/MS) performed on an HRMS instrument provides high-resolution fragment data. The fragmentation pattern of 3''-OH-CBD would be compared to that of CBD and other isomeric hydroxy-metabolites. Fragmentation pathways involving the pentyl side chain would be particularly informative, as the presence of the hydroxyl group at the 3'' position would direct specific bond cleavages, producing characteristic fragment ions that help pinpoint the location of the modification. spectroscopyonline.comsemanticscholar.org

Table 1: Example Mass Spectrometry Data for 3''-Hydroxycannabidiol Characterization

Parameter Technique Expected Value/Information Purpose
Precursor Ion (M+H)⁺ LC-MS/MS m/z 331.222 Selection for fragmentation in quantitative assays
Characteristic Product Ion LC-MS/MS e.g., m/z 193.122 Specific fragment used for quantification (MRM)
Accurate Mass (M+H)⁺ LC-HRMS 331.22167 ± 5 ppm Confirmation of elemental formula (C₂₁H₃₁O₃)⁺
Key MS/MS Fragments LC-HRMS Fragments showing loss of water or cleavage of the pentyl chain Structural elucidation and differentiation from isomers

Development and Validation of Research Assays for In Vitro and In Vivo Studies

To study the formation and disposition of 3''-OH-CBD in biological systems, robust and validated analytical assays are required. nih.gov The development of such an assay, typically using LC-MS/MS, is a systematic process. mdpi.com

The validation process ensures the assay is reliable, reproducible, and fit for its intended purpose, following guidelines from regulatory bodies like the European Medicines Agency (EMA). nih.gov Key validation parameters include:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug, isomeric metabolites, and endogenous matrix components. semanticscholar.org

Linearity and Range: Establishing a concentration range over which the instrument response is directly proportional to the analyte concentration. Calibration curves should have a correlation coefficient (r²) of >0.99. nih.govsemanticscholar.org

Accuracy and Precision: Accuracy measures how close the measured value is to the true value, while precision measures the reproducibility of the results. Both are assessed at multiple concentration levels (e.g., Low, Medium, and High QC). Acceptance criteria are typically within ±15% (±20% at the LLOQ). nih.govmdpi.com

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. mdpi.com

Matrix Effect: The influence of co-eluting substances from the biological matrix on the ionization of the analyte, which can cause ion suppression or enhancement. nih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the biological sample. nih.gov

Stability: Assessing the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage). mdpi.com

A fully validated assay is essential for generating reliable data in pharmacokinetic studies, in vitro metabolism experiments using liver microsomes, and other research aimed at understanding the biological role of 3''-OH-CBD. nih.gov

Table 2: Example Validation Parameters for a Hypothetical LC-MS/MS Assay for 3''-OH-CBD in Human Plasma

Validation Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.99 0.998
Calibration Range N/A 0.2 - 100 ng/mL
LLOQ Accuracy: ±20%, Precision: ≤20% 0.2 ng/mL
Intra-day Accuracy ±15% -4.5% to 6.2%
Inter-day Accuracy ±15% -2.1% to 7.0%
Intra-day Precision (%CV) ≤15% 3.1% to 9.8%
Inter-day Precision (%CV) ≤15% 4.5% to 10.5%
Extraction Recovery Consistent and reproducible 75% - 88%
Matrix Effect Within acceptable limits 92% - 107%

Comparative Research Paradigms and Contextualization

Comparison of 3''-Hydroxycannabidiol's Biological Profile with Cannabidiol (B1668261) (CBD)

Cannabidiol is a non-psychoactive phytocannabinoid renowned for its diverse therapeutic potential, interacting with a multitude of molecular targets beyond the classical cannabinoid receptors (CB1 and CB2). scielo.org.mxacademicjournals.org Its biological effects are attributed to its interactions with various receptors, enzymes, and ion channels. scielo.org.mxacademicjournals.org When CBD is metabolized, one of the resulting compounds is this compound, where a hydroxyl group is added to the third carbon of the pentyl side chain.

While extensive research has elucidated the biological profile of CBD, specific pharmacological data on 3''-OH-CBD is limited, primarily identifying it as a minor product of in vitro metabolism by human liver microsomes. medicinalgenomics.comrealmofcaring.org The biological activity of CBD metabolites is an area of growing interest, as it is hypothesized that some of the therapeutic effects observed after CBD administration could be attributed, at least in part, to its metabolites. nih.gov

Differential Activity Profiles of Various Hydroxylated Cannabidiol Metabolites

The metabolism of CBD is complex, yielding a multitude of hydroxylated derivatives. nih.gov These metabolites can be broadly categorized based on the site of hydroxylation: on the terpene moiety (e.g., 6-OH-CBD and 7-OH-CBD) or on the pentyl side chain (e.g., 1''-OH-CBD, 2''-OH-CBD, 3''-OH-CBD, 4''-OH-CBD, and 5''-OH-CBD). medicinalgenomics.comrealmofcaring.org The location of the hydroxyl group significantly influences the resulting metabolite's biological activity.

7-Hydroxycannabidiol (7-OH-CBD) is the most extensively studied active metabolite of CBD. nih.govresearchgate.net It is considered to have equipotent activity compared to CBD in some assays, such as anticonvulsant models. fda.gov In contrast, further oxidation of 7-OH-CBD to 7-carboxy-CBD (7-COOH-CBD) generally leads to an inactive metabolite. nih.gov

Less is known about the specific activity profiles of the side-chain hydroxylated metabolites. In vitro studies using human liver microsomes have identified the formation of 1''-OH-CBD, 2''-OH-CBD, 3''-OH-CBD, 4''-OH-CBD, and 5''-OH-CBD as minor metabolic pathways. medicinalgenomics.comrealmofcaring.org The formation of these metabolites is catalyzed by various cytochrome P450 (CYP) enzymes, indicating a complex and multi-faceted metabolic process. While some studies have shown that hydroxylated CBD metabolites can possess anti-inflammatory and antioxidant properties, detailed comparative analyses of the side-chain hydroxylated isomers are lacking. govinfo.gov It is plausible that the precise position of the hydroxyl group on the pentyl chain could fine-tune interactions with specific biological targets, leading to differential effects, but further investigation is required to delineate these distinct profiles.

Formation of Hydroxylated CBD Metabolites by Cytochrome P450 Isoforms
MetaboliteHydroxylation SiteKnown Contributing CYP450 Isoforms
6α-OH-CBDTerpene MoietyCYP3A4, CYP2C19, CYP1A1, CYP1A2, CYP2D6, CYP3A5
6β-OH-CBDTerpene MoietyCYP3A4, CYP1A1, CYP1A2, CYP2D6, CYP3A5
7-OH-CBDTerpene MoietyCYP2C19, CYP2C9, CYP1A1, CYP2D6, CYP3A4, CYP3A5
1''-OH-CBDPentyl Side ChainCYP1A1, CYP1A2
2''-OH-CBDPentyl Side ChainCYP3A4, CYP1A2, CYP3A5
3''-OH-CBDPentyl Side ChainCYP1A2, CYP3A5
4''-OH-CBDPentyl Side ChainCYP3A4, CYP2C19, CYP1A2, CYP2D6, CYP3A5
5''-OH-CBDPentyl Side ChainCYP2D6, CYP3A4

Contrasting Biotransformation Routes with Other Phytocannabinoids and Synthetic Cannabinoids

The biotransformation pathways of cannabinoids vary significantly between different classes of compounds, leading to metabolites with markedly different pharmacological profiles.

Cannabidiol (CBD): The metabolism of CBD is characterized by extensive oxidation at multiple sites. nih.gov As detailed in the previous section, hydroxylation occurs on both the terpene and pentyl moieties, catalyzed by a range of CYP enzymes, primarily CYP3A4 and CYP2C19. nih.govmdpi.com These hydroxylated intermediates are often further oxidized to carboxylic acids, with derivatives of CBD-7-oic acid being particularly abundant in human urine. nih.gov This extensive metabolism generally leads to compounds that are either less active or inactive compared to the parent CBD, facilitating detoxification and excretion. nih.gov

Δ⁹-Tetrahydrocannabinol (THC): In contrast to CBD, the primary metabolic pathway of THC involves hydroxylation at the 11-position by CYP2C9 to form 11-hydroxy-THC (11-OH-THC). wikipedia.org This metabolite is not a detoxification product but is a potent psychoactive compound, in some cases considered more potent than THC itself. 11-OH-THC is then further metabolized to the inactive 11-nor-9-carboxy-THC (THC-COOH). wikipedia.org This metabolic activation is a key distinction from the biotransformation of CBD.

Synthetic Cannabinoids: This is a diverse group of compounds, and their metabolism can be complex. For many synthetic cannabinoids, such as JWH-018, metabolism also involves hydroxylation of their alkyl side chains by CYP enzymes. researchgate.netuts.edu.au A crucial difference, however, is that these hydroxylated metabolites often retain high affinity and efficacy at cannabinoid receptors, acting as potent full agonists. nih.govnih.gov This is in stark contrast to natural cannabinoids like THC, which is a partial agonist, and CBD, which has a very low affinity for CB1 and CB2 receptors. nih.govcaymanchem.com The formation of highly potent, active metabolites contributes to the severe and unpredictable toxicity often associated with synthetic cannabinoid use. researchgate.net

Comparative Biotransformation of Cannabinoids
Compound TypeExamplePrimary Biotransformation RouteActivity of Primary Metabolite(s)
PhytocannabinoidCannabidiol (CBD)Extensive hydroxylation at multiple sites (e.g., C-7, C-6, pentyl chain) followed by oxidation.Generally reduced or similar activity (e.g., 7-OH-CBD), leading to inactive carboxylic acids.
PhytocannabinoidΔ⁹-Tetrahydrocannabinol (THC)Hydroxylation at the C-11 position.Active and potent psychoactive metabolite (11-OH-THC).
Synthetic CannabinoidJWH-018Hydroxylation on the N-pentyl chain.Metabolites often retain high affinity and efficacy as full CB1 receptor agonists.

Implications of Hydroxylation Site on Molecular Interactions and Bioactivity

The specific location of a hydroxyl group on the cannabinoid structure is a critical determinant of its molecular interactions and subsequent biological activity. This principle of structure-activity relationships (SAR) is well-established in cannabinoid pharmacology. nih.govnih.gov

The pentyl side chain of classical cannabinoids is essential for their interaction with the hydrophobic pockets of the CB1 and CB2 receptors. nih.gov Alterations to this chain, including its length or the introduction of functional groups, can dramatically alter binding affinity and efficacy. nih.gov The introduction of a hydroxyl group, as in 3''-OH-CBD, adds a polar functional group to this otherwise lipophilic chain. This has several implications:

Receptor Binding: The increased polarity and altered stereochemistry resulting from hydroxylation can either enhance or diminish the affinity for a receptor's binding pocket. For instance, while the phenolic hydroxyl group of cannabinoids is considered essential for activity, modifications to the side chain can modulate potency. nih.govkennesaw.edu The precise positioning of the hydroxyl group at the 3''-position would influence how the molecule fits within the binding site of receptors like CB1 and CB2, or other non-cannabinoid targets. It could introduce new hydrogen bonding opportunities or create steric hindrance, thereby altering the binding energy. chemrxiv.org

Pharmacokinetics: Hydroxylation is a primary Phase I metabolic step that increases the water solubility of a compound, preparing it for subsequent Phase II conjugation (e.g., glucuronidation) and excretion. nih.gov Therefore, hydroxylation at the 3''-position is part of the body's mechanism to clear CBD. This increased polarity may also reduce the molecule's ability to penetrate the blood-brain barrier compared to the parent compound.

Metabolic Stability: The site of hydroxylation can also influence the molecule's susceptibility to further metabolism. Depending on its position, a hydroxyl group can be a target for further oxidation to a ketone or carboxylic acid, generally leading to deactivation.

In synthetic cannabinoids, it has been shown that hydroxylation on the pentyl chain can lead to metabolites that retain significant, and sometimes enhanced, efficacy at cannabinoid receptors. nih.gov While this is a hallmark of their pharmacology, the metabolic profile of CBD suggests that its hydroxylated metabolites, including those on the pentyl chain like 3''-OH-CBD, are part of a detoxification pathway rather than one of bioactivation. However, without specific binding and functional assays for 3''-OH-CBD, its precise impact on bioactivity remains an area for future research.

Future Research Trajectories for 3 Hydroxycannabidiol

Advancements in Synthetic Approaches for Scalable Production

The scarcity of 3''-Hydroxycannabidiol from natural sources necessitates the development of efficient and scalable synthetic production methods. Future research in this area should focus on creating stereoselective synthetic routes to produce 3''-OH-CBD in high purity and yield. While multistep protocols have been successfully implemented for the synthesis of other hydroxylated CBD metabolites, such as 1''-hydroxycannabidiol (B1158980) and 2''-hydroxycannabidiol, similar dedicated efforts are required for the 3''-hydroxylated counterpart. researchgate.net The development of scalable production is a critical first step to enable comprehensive preclinical and clinical investigations.

In-depth Mechanistic Investigations at the Subcellular Level

Understanding how this compound interacts with and within cells is fundamental to uncovering its pharmacological profile. Future research must delve into its subcellular mechanisms of action. This includes investigating its ability to cross cell membranes, its distribution within subcellular compartments, and its interaction with intracellular machinery. Elucidating these fundamental processes will provide a foundation for understanding its broader physiological effects. Research on the subcellular effects of other cannabinoids has revealed complex interactions, for instance, with mitochondrial functions, suggesting that similar in-depth studies for 3''-OH-CBD could yield significant insights. nih.gov

Exploration of Novel Molecular Targets and Signaling Pathways

A crucial avenue of future research is the identification of specific molecular targets for this compound. While the parent compound, CBD, is known to interact with a diverse range of receptors and signaling pathways, it is plausible that its metabolites exhibit different binding affinities and functional activities. tcsedsystem.edunih.gov Investigations should aim to screen 3''-OH-CBD against a panel of known cannabinoid and non-cannabinoid receptors, ion channels, and enzymes. Subsequent studies should then focus on delineating the downstream signaling cascades that are modulated by these interactions. This exploration could reveal unique therapeutic targets and pathways that are not significantly affected by CBD itself.

Development of Standardized Reference Materials for Research

The availability of high-purity, well-characterized reference materials is a prerequisite for accurate and reproducible scientific research. sinceritas.eu Currently, while certified reference materials (CRMs) are available for major cannabinoids and their metabolites, the specific availability of a standardized reference material for this compound is not well-established. thomassci.comsigmaaldrich.comcerilliant.com Future efforts must be directed towards the synthesis, purification, and certification of 3''-OH-CBD to be used as a reference standard. This will be indispensable for analytical method development, pharmacokinetic studies, and quality control of research materials, ensuring the reliability and comparability of data across different laboratories.

Computational and In Silico Modeling for Structure-Function Prediction

Computational and in silico modeling offer powerful tools to predict the biological activity of compounds and guide experimental research. medrxiv.orgjocpr.com Future studies should employ these methods to predict the binding affinity of this compound with various potential protein targets. nih.gov Molecular docking and molecular dynamics simulations can provide insights into the specific interactions between the compound and its putative receptors, helping to prioritize experimental validation. auburn.eduresearchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to predict the functional consequences of these interactions, accelerating the discovery of its potential therapeutic effects. mdpi.com

Q & A

Q. What are the primary metabolic pathways and enzymes involved in the conversion of cannabidiol (CBD) to 3''-Hydroxycannabidiol?

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Key considerations include:
  • Column selection : C18 reversed-phase columns for lipid solubility.
  • Ionization mode : Electrospray ionization (ESI) in positive mode for enhanced sensitivity.
  • Sample preparation : Liquid-liquid extraction (LLE) with ethyl acetate to isolate metabolites from plasma or liver microsomes .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacokinetic data for this compound across preclinical and clinical studies?

  • Methodological Answer : Discrepancies often arise from interspecies variability in CYP450 activity or differences in experimental design (e.g., dosing regimens, matrix effects). Mitigation strategies:
  • Cross-species validation : Compare metabolite profiles in human vs. rodent liver microsomes .
  • Population pharmacokinetic modeling : Use nonlinear mixed-effects models (NONMEM) to account for variability in absorption and clearance .
  • Harmonized protocols : Standardize blood sampling intervals and analytical methods to reduce inter-study variability .

Q. What experimental designs are optimal for studying the neuropharmacological effects of this compound in preclinical models?

  • Methodological Answer :
  • In vivo models : Use transgenic mice with altered endocannabinoid receptor expression (e.g., CB1/CB2 knockouts) to isolate target effects.
  • Dose-response studies : Administer this compound at 1–10 mg/kg (i.p. or oral) and measure hippocampal blood flow via arterial spin labeling MRI .
  • Control for CBD interference : Include a CBD-only arm to differentiate metabolite-specific effects .

Q. How should researchers design studies to evaluate chronic toxicity and developmental effects of this compound?

  • Methodological Answer :
  • Animal models : Conduct 90-day repeated-dose toxicity studies in Sprague-Dawley rats, monitoring liver enzymes (ALT, AST) and histopathology .
  • Developmental toxicity : Use zebrafish embryos to assess teratogenicity, focusing on neural crest cell migration and apoptosis assays .
  • Data integration : Combine observational data with mechanistic studies (e.g., transcriptomic profiling of hepatic tissues) .

Methodological Challenges & Solutions

Q. What are the key pitfalls in synthesizing this compound, and how can they be resolved?

  • Answer :
  • Challenge : Low yield due to photoinstability of intermediates (e.g., 1-(3,5-bis(benzyloxy)phenyl)pent-1-en-3-one) .
  • Solution : Use amber glassware and inert atmospheres (N₂/Ar) during synthesis. Optimize reaction conditions (e.g., 48–72 hours at 4°C) to minimize degradation .

Q. How can researchers ensure reproducibility in CYP450 inhibition assays for this compound?

  • Answer :
  • Standardize enzyme sources : Use pooled human liver microsomes from ≥10 donors to capture population variability.
  • Quality controls : Include ketoconazole (CYP3A4 inhibitor) and omeprazole (CYP2C19 inhibitor) as positive controls .

Data Interpretation & Reporting

Q. What statistical methods are recommended for analyzing contradictory data on this compound’s receptor binding affinity?

  • Answer :
  • Meta-regression analysis : Adjust for covariates like assay type (radioligand vs. fluorescence polarization) and cell line (CHO vs. HEK293) .
  • Bayesian hierarchical models : Account for between-study heterogeneity in receptor binding constants (e.g., Ki values) .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer :
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods when synthesizing or weighing powdered forms to avoid inhalation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.